Methyl 4-methyl-3,5-dinitrobenzoate

Übersicht

Beschreibung

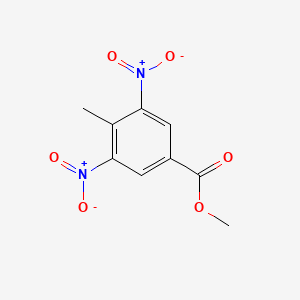

Methyl 4-methyl-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6. It is a derivative of benzoic acid, where the benzene ring is substituted with two nitro groups at the 3 and 5 positions and a methyl ester group at the 4 position. This compound is known for its applications in various chemical reactions and research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3,5-dinitrobenzoate can be synthesized through the nitration of methyl 4-methylbenzoate. The process involves the following steps:

Nitration: Methyl 4-methylbenzoate is treated with a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at a controlled temperature to introduce nitro groups at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methyl-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Piperidine, piperazine, morpholine, and thiomorpholine in solvents like methanol or benzene.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with nucleophiles replacing the nitro groups.

Reduction: Methyl 4-methyl-3,5-diaminobenzoate.

Ester Hydrolysis: 4-methyl-3,5-dinitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methyl-3,5-dinitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential antifungal properties, particularly against Candida albicans.

Industry: Utilized in the production of dyes, pigments, and other chemical compounds.

Wirkmechanismus

The mechanism of action of methyl 4-methyl-3,5-dinitrobenzoate, particularly its antifungal activity, involves multiple molecular targets and pathways. It is believed to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell membrane disruption and inhibition of fungal growth . Molecular modeling studies suggest a multi-target mechanism, affecting various cellular processes in fungi .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3,5-dinitrobenzoate: Similar structure but lacks the methyl group at the 4 position.

4-Methyl-3,5-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.

Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4-methyl-3,5-dinitrobenzoate is unique due to the presence of both nitro groups and a methyl ester group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted applications in organic synthesis and antifungal research .

Biologische Aktivität

Methyl 4-methyl-3,5-dinitrobenzoate (MDNB) is a compound of significant interest due to its biological activities, particularly its antifungal properties. This article synthesizes various research findings related to the biological activity of MDNB, highlighting its mechanisms of action, efficacy against fungal pathogens, and potential applications in therapeutic contexts.

This compound is an ester derivative of 3,5-dinitrobenzoic acid. Its chemical structure includes nitro groups, which are known to contribute to antimicrobial activity. The molecular formula for MDNB is C₉H₈N₂O₆, and it exhibits a melting point in the range of 155-158 °C .

Recent studies have demonstrated that MDNB exhibits potent antifungal activity against various strains of Candida albicans, a common fungal pathogen associated with opportunistic infections, especially in immunocompromised individuals. The mechanism of action appears to be multifaceted:

- Cell Membrane Disruption : MDNB interferes with the integrity of the fungal cell membrane, leading to cell lysis.

- Ergosterol Synthesis Inhibition : It disrupts ergosterol synthesis, a crucial component of fungal membranes, thereby impairing fungal growth and replication .

Efficacy Studies

A study evaluating the antifungal efficacy of MDNB reported minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM against different strains of C. albicans and other fungi . In comparative studies involving derivatives of 3,5-dinitrobenzoic acid, ethyl 3,5-dinitrobenzoate was noted for its strong antifungal effects (MIC = 125 µg/mL), suggesting that structural modifications can enhance activity .

Data Summary

The following table summarizes key findings from various studies on the antifungal activity of MDNB and its derivatives:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Candida albicans | 0.27 - 1.10 mM | Cell membrane disruption; ergosterol inhibition |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL (0.52 mM) | Cell membrane interference |

| Propyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL (4.16 mM) | Multitarget mechanism |

Study on Nanoemulsion Formulation

In a recent study published in March 2024, researchers explored the formulation of MDNB within a nanoemulsion system aimed at enhancing its antifungal efficacy. The nanoemulsion exhibited a droplet size of approximately 181 nm and demonstrated improved bioavailability and stability compared to free MDNB formulations. The study concluded that nanoemulsions could serve as effective carriers for delivering MDNB in antifungal therapies .

Comparative Analysis with Other Antifungals

A comparative study highlighted the effectiveness of MDNB against traditional antifungals such as fluconazole and amphotericin B. While fluconazole showed resistance patterns in certain C. albicans strains, MDNB maintained consistent activity across tested isolates, suggesting its potential as an alternative or adjunct therapy in cases of antifungal resistance .

Eigenschaften

IUPAC Name |

methyl 4-methyl-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPWXQIRPQMEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402430 | |

| Record name | methyl 4-methyl-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49592-71-4 | |

| Record name | methyl 4-methyl-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.